Ganefromycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

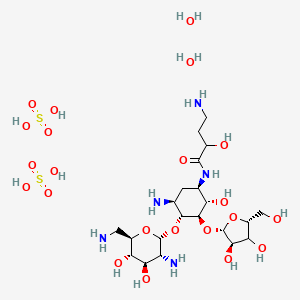

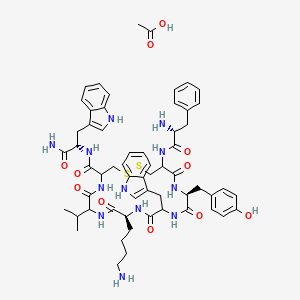

La ganéfromycine est un membre de la famille des elfamycines d’antibiotiques, qui sont connus pour leur capacité à inhiber la synthèse des protéines dans les bactéries en interagissant avec le facteur d’élongation Tu . Ce composé est produit par la souche d’actinomycète Streptomyces lydicus ssp. tanzanius . La ganéfromycine a montré un potentiel comme agent d’amélioration des performances chez le bétail en raison de ses propriétés antibactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la ganéfromycine implique la fermentation de Streptomyces lydicus ssp. tanzanius. Le processus de fermentation est suivi d’étapes d’extraction et de purification pour isoler le composé . Les configurations relatives et absolues de la ganéfromycine ont été déterminées à l’aide de diverses techniques spectroscopiques, notamment la résonance magnétique nucléaire (RMN) et la spectroscopie dichroïque circulaire .

Méthodes de production industrielle : La production industrielle de ganéfromycine implique généralement des processus de fermentation à grande échelle. La souche d’actinomycète est cultivée dans un milieu approprié, et le composé est extrait du bouillon de culture en utilisant des méthodes d’extraction par solvant. L’extrait brut est ensuite purifié à l’aide de techniques chromatographiques pour obtenir de la ganéfromycine pure .

Analyse Des Réactions Chimiques

Types de réactions : La ganéfromycine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés antibactériennes ou pour étudier sa relation structure-activité .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder la ganéfromycine.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium aluminium sont utilisés pour les réactions de réduction.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de la ganéfromycine peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

4. Applications de la recherche scientifique

La ganéfromycine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Ganefromycin has a wide range of scientific research applications:

Mécanisme D'action

La ganéfromycine exerce ses effets en se liant au facteur d’élongation Tu, une protéine impliquée dans le processus de synthèse des protéines bactériennes . Cette liaison inhibe l’étape d’élongation de la synthèse des protéines, entraînant la perturbation de la croissance et de la réplication bactériennes . Les cibles moléculaires et les voies impliquées dans ce mécanisme sont cruciales pour comprendre les propriétés antibactériennes du composé .

Comparaison Avec Des Composés Similaires

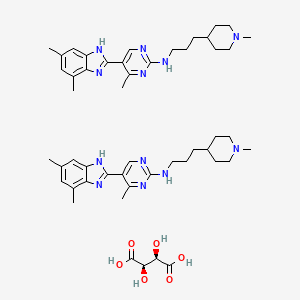

La ganéfromycine fait partie de la famille des elfamycines, qui comprend d’autres antibiotiques tels que la kirromycine, l’aurodox et l’hénéicomycine . Ces composés partagent un mécanisme d’action similaire mais diffèrent par leurs structures chimiques et leur spectre d’activité . Par exemple :

Kirromycine : Connue pour son activité antibactérienne à large spectre.

Aurodox : Affiche une activité contre une gamme plus étroite de bactéries par rapport à la kirromycine.

Hénéicomycine : Similaire à la ganéfromycine dans son interaction avec le facteur d’élongation Tu, mais différente par sa structure chimique.

La ganéfromycine se distingue par ses caractéristiques structurales spécifiques et son potentiel en tant qu’agent d’amélioration des performances chez le bétail .

Propriétés

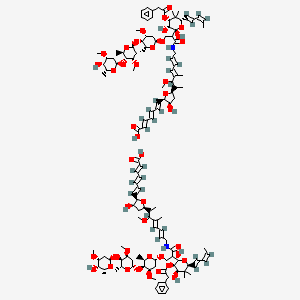

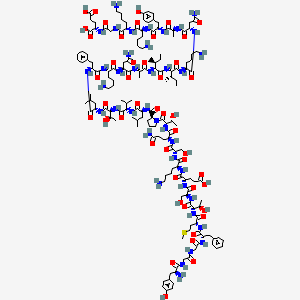

Formule moléculaire |

C130H190N2O42 |

|---|---|

Poids moléculaire |

2452.9 g/mol |

Nom IUPAC |

(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid;(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/2C65H95NO21/c1-13-14-18-29-51-64(7,8)62(84-53(70)32-43-26-19-17-20-27-43)61(72)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55;1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h2*13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b2*14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61-,62+,65-;39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61+,62-,65-/m11/s1 |

Clé InChI |

OITXQULUNSCKPV-GQHWWOMESA-N |

SMILES isomérique |

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C |

SMILES canonique |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)

![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10859660.png)

![(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859696.png)

![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859714.png)

![(E)-7-[(1R,2R,3R)-2-[(3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859729.png)